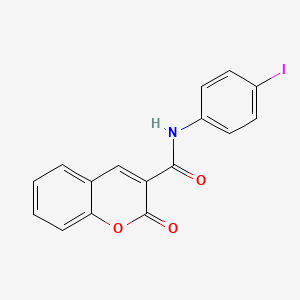

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Overview

Description

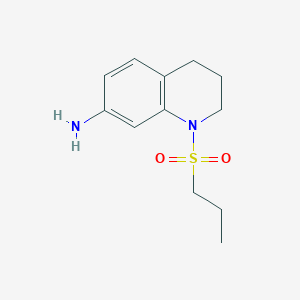

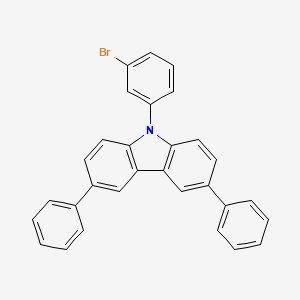

“N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an iodophenyl group (a phenyl ring with an iodine substitution), a 2H-chromene group (a heterocyclic compound also known as benzopyran), and a carboxamide group (derived from carboxylic acids). These functional groups suggest that this compound might have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2H-chromene core, followed by the introduction of the iodophenyl and carboxamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 2H-chromene ring system, an iodophenyl group, and a carboxamide group. The iodine atom on the phenyl ring is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The iodophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in various condensation and hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an iodine atom could increase the compound’s molecular weight and potentially affect its solubility and stability .Scientific Research Applications

Crystal Structures and Molecular Conformations

- Crystal Structures of N-(4-Halophenyl)-4-oxo-4H-chromene-3-carboxamides: These molecules, including the iodine variant, are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. They have cis geometries concerning the positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Synthesis Methods

- Eco-friendly Synthesis Approach: New 2-imino-2H-chromene-3-carboxamides, including the 2-oxochromenes, were synthesized using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, demonstrating an efficient and green chemistry approach (Proença & Costa, 2008).

Applications in Chemical Sensing

- Chemosensor for Cu2+ and H2PO4−: A derivative of 2-oxo-2H-chromene-3-carboxamide was synthesized and characterized as a highly selective fluorescence chemosensor, displaying an “on-off-on” fluorescence response, which can be used for detecting these ions in a specific pH range (Meng et al., 2018).

Biological Evaluation and Antimicrobial Activity

- Evaluation of Coumarin Derivatives: Synthesis of certain derivatives of 2-oxo-2H-chromene-3-carboxamide and their biological properties evaluation showed potential antibacterial activity against various bacteria and fungi, indicating their relevance in the development of new antimicrobial agents (Ramaganesh et al., 2010).

Miscellaneous Applications

- Molecular Probe for Hydroxyl Radicals: A novel DNA-binding, coumarin-based, fluorescent hydroxyl radical indicator was synthesizedusing a compound related to N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide. This compound is useful for quantifying hydroxyl radicals in solutions, especially those produced in proximity to DNA (Singh et al., 2008).

Anticholinesterase Activity

- Synthesis and Activity against AChE and BuChE: N-(Substituted phenyl)-4-oxo-4H-chromene-3-carboxamides have been synthesized and tested for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives exhibited significant activity, providing insights into their potential as therapeutics in neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-iodophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQJGVGVCDKKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344764 | |

| Record name | N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

CAS RN |

92792-09-1 | |

| Record name | N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)

![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)